molecular formula C10H15N5 B11728511 N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11728511
M. Wt: 205.26 g/mol
InChI Key: ZHIZQTAXVOUQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a recognized chemical tool in kinase research. It functions as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. <a href="https://www.phosphosolutions.com/p1662/FLT3-inhibitor>Mutations and internal tandem duplications (ITD) in the FLT3 gene are among the most frequent driver mutations in Acute Myeloid Leukemia (AML), making FLT3 a high-value therapeutic target. This compound exerts its effects by competitively binding to the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and downstream signaling through pathways like STAT5 and MAPK, which promotes apoptosis in susceptible leukemic cell lines. Its primary research value lies in the study of FLT3-driven oncogenesis and the preclinical evaluation of targeted therapeutic strategies for AML. Furthermore, its scaffold is of significant interest in medicinal chemistry for the design and development of next-generation kinase inhibitors with improved selectivity and pharmacokinetic profiles. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-8-9(5-13-15(8)3)4-11-10-6-12-14(2)7-10/h5-7,11H,4H2,1-3H3

InChI Key

ZHIZQTAXVOUQNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce corresponding amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine, in targeting various cancer types. Research indicates that compounds with a 1H-pyrazole structure can inhibit the growth of several cancer cell lines, including:

Cancer TypeCell LineInhibition Activity
Lung CancerA549Significant
Breast CancerMDA-MB-231Significant
Liver CancerHepG2Moderate
Colorectal CancerHCT116Moderate

Studies have shown that these compounds exhibit antiproliferative effects, making them promising candidates for further development as anticancer agents .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. The compound demonstrates efficacy against various bacterial strains and fungi, contributing to its potential use in treating infections .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. It has shown potential in reducing inflammation in various biological models, suggesting its applicability in treating inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that pyrazole derivatives may possess neuroprotective properties. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a critical role .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer potential of pyrazole derivatives, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and liver cancer cells .

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of several pyrazole derivatives including this compound revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism of action was linked to disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to pyrazole-based derivatives with variations in substituents, aromatic systems, and biological activities.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine C10H16N5 230.27 Dual methyl-pyrazole groups Not explicitly reported
5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine C11H11ClN7 276.07 Pyrimidine core, chlorine, pyrazole CDK2 inhibitor (IC50 = 0.12 μM)
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide C20H20N2O 308.39 Benzyl, benzamide Inhibits mTORC1 reactivation
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H14N4 214.27 Pyridine, cyclopropyl Potential kinase-targeting scaffold
N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine C11H12ClN3 221.68 Chlorophenyl, methylpyrazole No activity reported

Key Observations

Impact of Substituents: The chlorine atom in the pyrimidine derivative (C11H11ClN7) enhances electrophilicity, likely improving binding to CDK2’s ATP-binding pocket . Benzamide groups (C20H20N2O) introduce aromatic bulk, which may hinder cell permeability but improve target specificity for mTORC1 .

Biological Activity Trends: Pyrazole-pyrimidine hybrids (e.g., C11H11ClN7) show potent CDK2 inhibition due to their ability to mimic ATP .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous amines, such as nucleophilic substitution of halogenated intermediates with pyrazole amines (e.g., as in and ) .

Research Findings and Data Gaps

  • Activity Data: No direct evidence links the target compound to kinase inhibition or mTORC1 modulation. However, its structural resemblance to CDK2 inhibitors (e.g., C11H11ClN7) warrants further investigation .
  • Physical Properties : Melting points and solubility data are absent, but methyl groups likely reduce crystallinity compared to chlorinated analogs (e.g., compound 15 in has a melting point of 269.1°C) .
  • SAR Insights : The absence of a pyrimidine or benzamide group in the target compound may limit its potency but improve metabolic stability.

Biological Activity

N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine, with the CAS number 1006955-96-9, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H15N5C_{10}H_{15}N_5 with a molecular weight of 205 Da. Its structure can be represented using SMILES notation as CNCc1ccnn1C. The compound belongs to the pyrazole class of compounds, which are known for diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against a range of pathogens.

Antimicrobial Evaluation Data

CompoundPathogen TestedMIC (μg/mL)MBC (μg/mL)Activity Type
7bStaphylococcus aureus0.22-Bactericidal
7bStaphylococcus epidermidis0.25-Bactericidal

In these studies, the compound exhibited minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Pyrazole derivatives have shown promise in inhibiting the growth of various cancer cell lines.

Anticancer Evaluation Data

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
7bMDA-MB-231 (Breast)0.01Apoptosis induction
7bHepG2 (Liver)0.03Cell cycle arrest
7bA549 (Lung)0.39Autophagy induction

The compound demonstrated significant cytotoxic effects against multiple cancer cell lines, with IC50 values indicating potent antiproliferative activity . The mechanism of action appears to involve apoptosis and autophagy, which are critical pathways in cancer treatment.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound:

  • Study on Pyrazole Derivatives : A study synthesized various pyrazole derivatives and evaluated their anticancer properties. Compounds were screened against breast cancer cell lines (MCF7), with some showing IC50 values as low as 0.01 μM .
  • Antimicrobial Resistance Study : Another investigation assessed the resistance profiles of bacterial strains against pyrazole derivatives, highlighting the potential for developing new antimicrobial agents from this class .
  • Molecular Modeling Studies : Computational models have been employed to predict the binding affinity of pyrazole compounds to target proteins involved in cancer progression, providing insights into their mechanism of action .

Q & A

Q. Q: What are the common synthetic routes for preparing N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine?

A: The synthesis typically involves multi-step alkylation and coupling reactions. For example:

  • Step 1: Alkylation of a pyrazole precursor (e.g., 1,5-dimethyl-1H-pyrazole) with a benzyl halide or equivalent electrophile to introduce the methylene bridge.
  • Step 2: Reduction of intermediates (e.g., nitro groups) using NaBH₄ with NiCl₂ as a catalyst, followed by amide coupling or reductive amination to finalize the structure .
  • Key Parameters: Solvent choice (e.g., DMF or DMSO), temperature (35–80°C), and catalysts (e.g., CuBr for Ullmann-type couplings) significantly influence yields .

Advanced Synthesis Q. Q: How can researchers resolve contradictions in reaction yields during scale-up? A: Contradictions often arise from solvent polarity or competing side reactions. Methodological solutions include:

  • Design of Experiments (DoE): Systematic variation of parameters (e.g., solvent, temperature, stoichiometry) to identify optimal conditions.
  • In-line Analytics: Use of HPLC or FTIR for real-time monitoring to detect intermediates and adjust conditions dynamically .
  • Case Study: In a related pyrazole derivative, switching from batch to flow chemistry improved yield reproducibility by 20% due to better heat transfer .

Structural Characterization

Basic Q. Q: What techniques are essential for confirming the structure of this compound? A:

  • X-ray Crystallography: Resolves atomic positions using SHELXL for refinement. For example, a related pyrazole derivative exhibited a dihedral angle of 85° between aromatic rings, confirmed via SHELX .
  • NMR Spectroscopy: Key signals include δ 2.1–2.3 ppm (methyl groups on pyrazole) and δ 3.8–4.2 ppm (methylene bridge protons) .
  • HRMS: Validates molecular weight (e.g., [M+H]+ at m/z 215) .

Advanced Q. Q: How can crystallographic ambiguities in hydrogen bonding networks be resolved? A:

  • High-Resolution Data: Collect data at <1.0 Å resolution to resolve H-atom positions.
  • Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., C–H···N bonds in pyrazole dimers) .
  • SHELXL Constraints: Apply restraints for disordered solvent molecules or flexible substituents .

Biological Activity Screening

Basic Q. Q: What assays are recommended for initial biological activity screening? A:

  • Antiproliferative Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., MIA PaCa-2), with IC₅₀ values <10 µM indicating potency .
  • Enzyme Inhibition: Fluorescence-based kinase assays (e.g., mTORC1 inhibition) .
  • Microbial Growth Inhibition: Disk diffusion assays for antimicrobial potential .

Advanced Q. Q: How can mechanistic studies on autophagy modulation be designed? A:

  • LC3-II Accumulation: Use Western blotting or GFP-LC3 transfection to monitor autophagic flux under nutrient deprivation.
  • mTORC1 Activity: Measure phosphorylation of S6K1 (a downstream target) via ELISA.
  • Contradiction Handling: If LC3-II levels increase but mTORC1 activity remains unchanged, investigate off-target effects using CRISPR knockouts .

Analytical Purity and Stability

Basic Q. Q: What methods ensure purity and stability during storage? A:

  • HPLC-DAD: Use C18 columns with acetonitrile/water gradients; target >95% purity.
  • Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation pathways .

Advanced Q. Q: How can researchers mitigate stability issues in aqueous buffers? A:

  • Lyophilization: Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis.
  • pH Optimization: Maintain pH 6–7 to avoid protonation of the amine group, which accelerates degradation .

Comparative Analysis with Analogues

Basic Q. Q: How does this compound compare structurally to related pyrazole derivatives? A: Key distinctions include:

  • Substituents: The 1,5-dimethylpyrazole core vs. 3-ethyl-5-fluoro variants in analogues.
  • Bioactivity: Lower IC₅₀ values (e.g., 2.1 µM vs. 8.7 µM in MIA PaCa-2) due to enhanced lipophilicity from methyl groups .

Advanced Q. Q: What computational tools predict binding modes to biological targets? A:

  • Molecular Docking (AutoDock Vina): Simulate interactions with mTOR’s ATP-binding pocket; prioritize poses with ∆G < -8 kcal/mol.
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.